3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Übersicht

Beschreibung

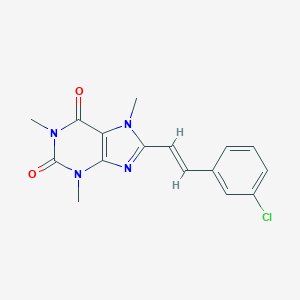

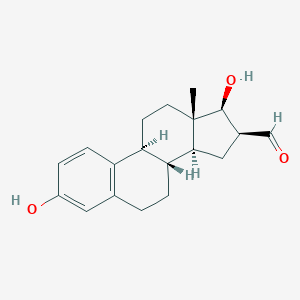

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole involves several steps. For instance, 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff′s base; 5,7-bis(trifluoromethyl)aniline; N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction; N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, organocatalyst .Molecular Structure Analysis

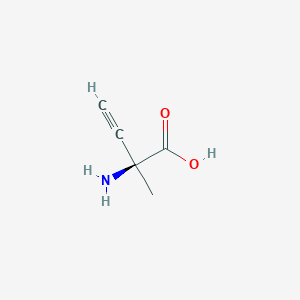

The molecular structure of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole is characterized by a benzene ring substituted with one or more trifluoromethyl groups . The molecular formula is C8H5BF6O2, with an average mass of 257.926 Da and a monoisotopic mass of 258.028687 Da .Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)aniline was found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole include a density of 1.5±0.1 g/cm3, a boiling point of 248.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 51.3±3.0 kJ/mol and a flash point of 103.8±30.1 °C .Wissenschaftliche Forschungsanwendungen

Bio-evaluation of Novel Compounds : Novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, synthesized using 3,5-Bis(trifluoromethyl)-1-phenylpyrazole, have been evaluated against various human bacterial pathogens and fungal strains. Some of these compounds showed potential comparable to standard drugs like Ciprofloxacin and Griseofulvin against bacteria and fungi, respectively (Jha & Atchuta Ramarao, 2017).

Synthesis of Functional Polymers : A new route for synthesizing functional polymers, including oxidative polycoupling of phenylpyrazole (a derivative of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole), has been developed. These polymers are thermally stable, have good film-forming properties, and show high refractive indices, making them suitable for applications in materials science (Gao et al., 2013).

Corrosion Inhibition : Research has shown the efficacy of certain derivatives of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole in inhibiting corrosion in metals. These compounds exhibit high inhibition efficiency and obey Langmuir’s isotherm, suggesting potential applications in corrosion control (Bentiss et al., 2009).

Heterocyclic Molecule Synthesis : Bis(1-phenylpyrazole-4-carboxaldehydes), derived from 3,5-Bis(trifluoromethyl)-1-phenylpyrazole, have been used to synthesize novel heterocyclic molecules. These molecules have potential applications in various fields, including pharmaceuticals (Hawass et al., 2021).

Antifungal and Antimicrobial Applications : Several studies have synthesized derivatives of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole that exhibit antifungal and antimicrobial properties. These compounds could potentially be used as leads in developing new fungicides and antimicrobial agents (Wang et al., 2016).

Bioreduction in Pharmaceutical Synthesis : A study focused on the efficient anti-Prelog’s bioreduction of 3,5-Bis(trifluoromethyl) acetophenone, a key intermediate in synthesizing aprepitant, a medication used for chemotherapy-induced nausea and vomiting. This research highlights the compound's significance in pharmaceutical synthesis (Yu et al., 2018).

Safety And Hazards

The safety data sheet for 3,5-Bis(trifluoromethyl)hydrocinnamic acid, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not getting the substance in eyes, on skin, or on clothing, and using only under a chemical fume hood .

Zukünftige Richtungen

The future directions for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole could involve further exploration of its potential applications in various fields, given the increasing role of fluorinated compounds in areas such as pharmaceuticals, agrochemicals, cosmetics, biomolecule analysis, and functionalized materials .

Eigenschaften

IUPAC Name |

1-phenyl-3,5-bis(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2/c12-10(13,14)8-6-9(11(15,16)17)19(18-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNLHYNHSRWJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371185 | |

| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-1-phenylpyrazole | |

CAS RN |

140647-19-4 | |

| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)